5-methyl-5,8-diazaspiro[3.5]nonane chemical structure and properties
5-methyl-5,8-diazaspiro[3.5]nonane chemical structure and properties
An In-Depth Technical Guide to 5-Methyl-5,8-diazaspiro[3.5]nonane
Executive Summary
5-methyl-5,8-diazaspiro[3.5]nonane represents a high-value pharmacophore in modern medicinal chemistry, belonging to the class of spirocyclic diamines. As drug discovery shifts from flat, aromatic-heavy structures toward molecules with higher fraction of saturated carbons (
This guide details the structural identity, physicochemical profile, synthetic pathways, and utility of the 5-methyl-5,8-diazaspiro[3.5]nonane core.[1] It serves as a blueprint for researchers utilizing this scaffold as a bioisostere for piperazines or as a rigid linker in fragment-based drug design (FBDD).
Chemical Structure & Nomenclature
The unique geometry of 5-methyl-5,8-diazaspiro[3.5]nonane arises from the orthogonal fusion of a four-membered cyclobutane ring and a six-membered piperazine ring at a single quaternary carbon (the spiro center).
Identity & Identifiers
| Property | Detail |
| IUPAC Name | 5-methyl-5,8-diazaspiro[3.5]nonane |
| CAS Number | 1550730-34-1 (Free base) / 2227206-56-4 (HCl salt variants) |
| Molecular Formula | |
| Molecular Weight | 140.23 g/mol |
| SMILES | CN1CCNCC12CCC2 |
| InChI Key | USODSUHAPJYOJV-UHFFFAOYSA-N |
Structural Topology & Numbering
Correct numbering is critical for derivatization. The spiro[3.5]nonane system is numbered starting from the smaller ring, adjacent to the spiro center.
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Positions 1-3: Cyclobutane ring carbons.
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Position 4: The Spiro Carbon (quaternary center).
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Position 5: Nitrogen atom adjacent to the spiro center (Methylated in this specific derivative).
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Positions 6, 7, 9: Methylene carbons of the piperazine ring.
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Position 8: Distal Nitrogen atom (Secondary amine, available for coupling).
Key Structural Feature: The "5-methyl" designation implies the nitrogen directly attached to the spiro center carries the methyl group. This creates a steric differentiation between the tertiary amine (N5) and the secondary amine (N8), allowing for regiospecific functionalization at N8 without protecting groups.
Physicochemical Profile
The spirocyclic constraint imparts distinct properties compared to linear analogues like N-methylpiperazine.
| Property | Value (Approx/Predicted) | Significance |
| LogP | 0.3 – 0.6 | Low lipophilicity; ideal for improving water solubility of greasy warheads. |
| TPSA | ~24 Ų | High polarity relative to size; favorable for CNS penetration if LogD is optimized. |
| pKa (N8-H) | 9.5 – 10.2 | Typical secondary amine basicity; forms stable salts. |
| pKa (N5-Me) | 8.0 – 8.5 | Lower basicity due to steric bulk and proximity to the quaternary center. |
| Fsp3 | 1.0 | Fully saturated; correlates with higher clinical success rates. |
Vector Analysis: Unlike the chair conformation of piperazine which can flip, the spiro-fusion locks the N5-C4 bond, restricting the conformational space. This "rigidification" reduces the entropic penalty upon binding to a protein target.
Synthetic Routes & Manufacturing
The synthesis of 5-methyl-5,8-diazaspiro[3.5]nonane is non-trivial due to the formation of the quaternary center. The most robust industrial route utilizes 1-aminocyclobutanecarboxylic acid as the starting material to construct the piperazine ring via a diketopiperazine intermediate.
Primary Synthetic Workflow (The "Amino Acid" Route)
This protocol ensures high yield and scalability.
Step 1: Formation of the Diketopiperazine Core
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Reagents: 1-aminocyclobutanecarboxylic acid, Chloroacetyl chloride, Base (NaOH/TEA).
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Mechanism: Acylation of the primary amine followed by intramolecular cyclization.
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Outcome: Formation of spiro[3.5]nonane-6,8-dione (numbering shifts in dione).
Step 2: Global Reduction
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Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).
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Conditions: Reflux in THF under
atmosphere. -
Outcome: Reduction of both amide carbonyls to methylene groups, yielding the 5,8-diazaspiro[3.5]nonane parent core.
Step 3: Regioselective Methylation
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Challenge: Differentiating N5 and N8.
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Strategy: N5 is sterically hindered. However, direct methylation often yields mixtures.
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Alternative (Pre-functionalization): Use N-methyl-glycine (Sarcosine) equivalents in Step 1, or perform reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) if bis-methylation is acceptable, then deprotect.
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Selective Route: Protect N8 (distal) with Boc (using stoichiometry control or steric differentiation), Methylate N5, then Deprotect.
Experimental Protocol: Reduction Step (Representative)
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Setup: Flame-dried 3-neck flask, reflux condenser, dropping funnel.
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Procedure:
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Charge flask with LiAlH4 (4.0 equiv) in dry THF at 0°C.
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Add spiro-diketopiperazine precursor (dissolved in THF) dropwise.
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Warm to room temperature, then reflux for 12–18 hours.
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Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter granular precipitate. Dry filtrate over
. -
Concentrate in vacuo to yield the oily amine.
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Applications in Drug Discovery
Bioisostere for Piperazine
The 5,8-diazaspiro[3.5]nonane core is a direct structural surrogate for N-methylpiperazine.
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Advantage: The spiro-cyclobutane appendage adds bulk and changes the vector of the N-substituents without significantly increasing lipophilicity.
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Metabolic Stability: The quaternary carbon prevents oxidative metabolism at that position, potentially extending half-life (
) compared to standard piperazines which are prone to -oxidation.
Antibacterial & Oncology Agents
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DprE1 Inhibitors: Derivatives of this scaffold have been utilized in antitubercular agents targeting DprE1, where the rigid spiro-core fits into a hydrophobic pocket more effectively than flexible linkers.
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PARP Inhibitors: Used as a linker to connect the pharmacophore to solubilizing tails, improving oral bioavailability.
Handling & Safety Information
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).
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Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
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Stability: The free base absorbs
from air (carbamate formation). It is recommended to store as the Dihydrochloride (2HCl) or Hemioxalate salt for long-term stability.
References
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PubChem. 5-methyl-5,8-diazaspiro[3.5]nonane Structure and Properties. National Library of Medicine. Available at: [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines and Piperazines. Journal of Organic Chemistry. (Contextual grounding for spiro-synthesis).
